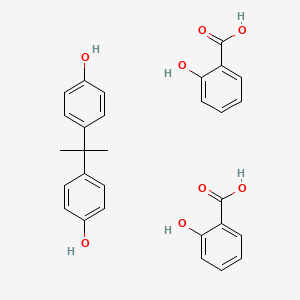

Bisphenol A disalicylate

Description

Bisphenol A disalicylate: is a chemical compound derived from bisphenol A and salicylic acid It is known for its applications in various fields, including polymer production and as an intermediate in organic synthesis

Properties

Molecular Formula |

C29H28O8 |

|---|---|

Molecular Weight |

504.5 g/mol |

IUPAC Name |

2-hydroxybenzoic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |

InChI |

InChI=1S/C15H16O2.2C7H6O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2*8-6-4-2-1-3-5(6)7(9)10/h3-10,16-17H,1-2H3;2*1-4,8H,(H,9,10) |

InChI Key |

CXUSMARBCGJBGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bisphenol A disalicylate typically involves the esterification of bisphenol A with salicylic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or xylene to facilitate the removal of water formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction, the product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Key Reaction Components

-

Reactants :

-

Bisphenol A (BPA): A diol with the formula (HO-C₆H₄)₂CH₂.

-

Salicylic acid: A carboxylic acid with the formula 2-hydroxybenzoic acid.

-

-

Catalysts : Acidic agents (e.g., POCl₃, H₂SO₄, HCl) to protonate hydroxyl groups and activate the carboxylic acid.

-

Solvents : Inert solvents like benzene, toluene, or xylene.

-

Conditions : Temperatures typically range from 50°C to 200°C, with water removal (1.5–2.0 moles per mole of BPA) as a critical step .

Reaction Mechanism

The esterification proceeds via a nucleophilic substitution mechanism. BPA’s hydroxyl groups act as nucleophiles, attacking the carbonyl carbon of salicylic acid. Acid catalysts enhance the reaction by stabilizing the transition state and accelerating the formation of the ester bond. The reaction yields a mixture of mono- and disalicylate esters of BPA, with the disalicylate being the primary product when excess salicylic acid is used .

Mechanistic Steps

-

Protonation : Acid catalysts protonate the hydroxyl group of BPA, increasing its electrophilicity.

-

Nucleophilic Attack : The hydroxyl oxygen attacks the carbonyl carbon of salicylic acid.

-

Water Removal : Dehydration occurs, releasing water and forming the ester bond.

-

Polymerization : Further esterification leads to the disalicylate product.

Typical Usage

The compound is added at concentrations of 0.2–4.0% (by weight of the resin) to mitigate degradation caused by light and oxidation .

| Table 2: Stabilizer Applications |

|---|

| Resin Type |

| Vinyl chloride polymers |

| Chlorinated polybutadiene |

| Chlorinated polyethylene |

Hydrolysis Resistance

-

Acidic Conditions : Stable due to the ester’s resistance to hydrolysis under acidic pH.

-

Alkaline Conditions : Susceptible to hydrolysis, which may lead to BPA release .

Analytical Characterization

The product is characterized via molecular distillation, which separates the mono- and disalicylate esters. The disalicylate fraction is typically solid, while the mono-ester is liquid. Spectroscopic techniques (e.g., GC/MS-MS) may be employed to identify intermediates, though detailed analytical data are not provided in the patent .

Scientific Research Applications

Chemistry: Bisphenol A disalicylate is used as an intermediate in the synthesis of various polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and thermal properties.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interaction with biological molecules. It is also used in the development of biosensors and diagnostic tools.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug delivery agent. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of high-performance coatings, adhesives, and sealants. Its chemical stability and resistance to degradation make it suitable for use in harsh environments.

Mechanism of Action

Molecular Targets and Pathways: Bisphenol A disalicylate exerts its effects by interacting with various molecular targets, including enzymes and receptors. It can modulate the activity of enzymes involved in metabolic pathways and influence signal transduction processes. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules is key to its mechanism of action.

Comparison with Similar Compounds

Bisphenol A: A precursor to bisphenol A disalicylate, widely used in the production of polycarbonate plastics and epoxy resins.

Salicylic Acid: Another precursor, known for its use in pharmaceuticals and skincare products.

Bisphenol S: A structural analog of bisphenol A, used as a substitute in some applications due to its lower estrogenic activity.

Uniqueness: this compound combines the properties of both bisphenol A and salicylic acid, resulting in a compound with unique chemical and physical properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.